molecular formula C16H24N2O4S B4667112 1-(ethylsulfonyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide

1-(ethylsulfonyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide

Cat. No.: B4667112
M. Wt: 340.4 g/mol
InChI Key: DHOOSBBFVJQRKY-UHFFFAOYSA-N
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Description

1-(ethylsulfonyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide is a synthetic organic compound. It belongs to the class of piperidine carboxamides, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ethylsulfonyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the piperidine derivative with an appropriate carboxylic acid or its derivative (e.g., acid chloride or ester) under suitable conditions.

    Ethylsulfonylation: The ethylsulfonyl group can be introduced by reacting the intermediate with ethylsulfonyl chloride in the presence of a base.

    Methoxy and Methyl Substitution: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions on the phenyl ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

1-(ethylsulfonyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups on the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, it may interact with proteins, enzymes, or receptors, modulating their activity and leading to a physiological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(ethylsulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide
  • 1-(methylsulfonyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide
  • 1-(ethylsulfonyl)-N-(2-methylphenyl)piperidine-4-carboxamide

Uniqueness

1-(ethylsulfonyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the ethylsulfonyl group, in particular, may influence its solubility, stability, and reactivity.

Properties

IUPAC Name

1-ethylsulfonyl-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-4-23(20,21)18-9-7-13(8-10-18)16(19)17-14-11-12(2)5-6-15(14)22-3/h5-6,11,13H,4,7-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOOSBBFVJQRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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